3'-Methoxy-5'-(trifluoromethyl)acetophenone

説明

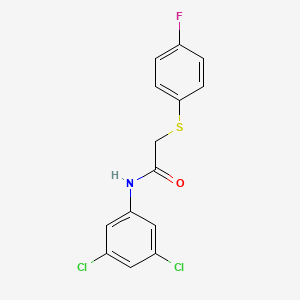

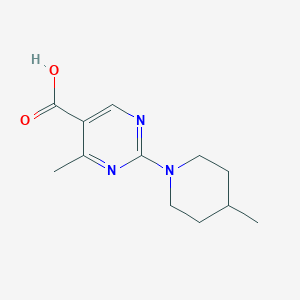

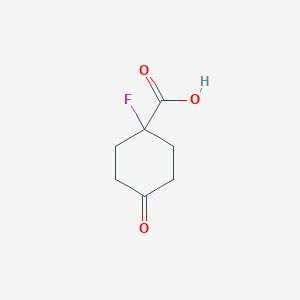

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a chemical compound with the CAS Number: 916421-06-2 . Its IUPAC name is 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone . It is a solid-crystal substance .

Synthesis Analysis

The synthesis of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” involves a reaction at 65-75°C for 9 hours . After cooling to normal temperature, 300kg of water is added for washing. The mixture is then allowed to stand for stratification. The oil phase is subjected to vacuum distillation to remove ethyl n-propyl ether .

Molecular Structure Analysis

The molecular weight of “3’-Methoxy-5’-(trifluoromethyl)acetophenone” is 218.18 . Its InChI Code is 1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 .

Chemical Reactions Analysis

Asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .

Physical And Chemical Properties Analysis

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is a solid-crystal substance . It has a boiling point of 54-58°C .

科学的研究の応用

Chemical Synthesis

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” is used in chemical synthesis . It’s a compound with a molecular weight of 218.18 . Its IUPAC name is 1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone .

Catalyst in Ruthenium-Catalyzed Reactions

This compound has been used in ruthenium-catalyzed reactions of carbon-hydrogen bonds with olefins . This suggests its potential application in the field of organic synthesis and catalysis.

Preparation of Other Compounds

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” may be used in the preparation of 4-(3’-trifluoromethoxyphenyl)-thiazol-2-yl ammonium iodide . This indicates its role as a precursor in the synthesis of other chemical compounds.

Phenylation Reactions

It has been used in phenylation reactions in the presence of dihydroxy bis (sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide, and diphenylzinc . This suggests its use in enantioselective synthesis.

Preparation of Commercial Fungicides

“3’-Methoxy-5’-(trifluoromethyl)acetophenone” has been used in a key step during the preparation of a commercial fungicide . This indicates its importance in the production of agrochemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

特性

IUPAC Name |

1-[3-methoxy-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)7-3-8(10(11,12)13)5-9(4-7)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTIJVBYTQACDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-5'-(trifluoromethyl)acetophenone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)

![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)